(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate is a synthetic organic compound characterized by its complex structure and functional groups. It is primarily utilized in the field of organic chemistry and biochemistry as a building block for various synthetic pathways. The compound has the molecular formula and a molecular weight of 273.37 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, indicating the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines during
Boc-L-Glu(Me)-OtBu is a protected amino acid containing two tert-butyl (t-Butyl) protecting groups and a methyl (Me) ester on the glutamic acid side chain. These protecting groups allow for selective modification and coupling reactions during peptide synthesis.
By strategically deprotecting and coupling Boc-L-Glu(Me)-OtBu with other protected amino acids, researchers can efficiently synthesize peptides containing L-glutamic acid with a methyl ester on the side chain.
Boc-L-Glu(Me)-OtBu can be a valuable tool in chemical biology studies exploring the role of glutamic acid modifications in protein function.
While specific biological activities of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. These include:
The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate generally involves several steps:
(S)-Tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate finds applications in various fields:
Interaction studies involving (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate focus on its reactivity with enzymes and other biological molecules. These studies help elucidate:
Such studies are critical for optimizing its use in drug design and understanding its potential therapeutic roles .
Several compounds share structural similarities with (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate | Ethyl group instead of tert-butyl | |
| N-Boc-glutamic Acid Tert-butyl Ester | Contains glutamic acid moiety | |
| (S)-Tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate | Contains an additional amino group |
These compounds exhibit variations in their side chains or functional groups, which may influence their reactivity, biological activity, and applications. The unique combination of functionalities in (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-oxohexanoate makes it particularly valuable in synthetic organic chemistry and medicinal chemistry .